molecular formula C10H16O B154639 alpha-Pinene oxide CAS No. 1686-14-2

alpha-Pinene oxide

Cat. No. B154639
CAS RN: 1686-14-2
M. Wt: 152.23 g/mol
InChI Key: NQFUSWIGRKFAHK-UHFFFAOYSA-N
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Description

Alpha-pinene oxide is a compound derived from alpha-pinene, which is a common monoterpenoid found in the oils of several aromatic plants and coniferous trees. Alpha-pinene itself is known for its growth-inhibitory activity and its potential to cause oxidative stress in plant tissues . It is also a precursor to a variety of compounds that are valuable to the fine-chemical industry, such as verbenol, verbenone, and alpha-pinene oxide . Alpha-pinene oxide is a reactive metabolite of alpha-pinene in rodents and has been the subject of toxicokinetic and toxicology studies .

Synthesis Analysis

Alpha-pinene can be transformed into alpha-pinene oxide through various reactions. Bacterial metabolism has been shown to convert alpha-pinene into alpha-pinene oxide using strains like Nocardia sp. strain P18.3 . The oxidation of alpha-pinene with molecular oxygen, especially at high oxygen pressure, also yields alpha-pinene oxide among other products . Additionally, the autoxidation of alpha-pinene is a radical process that can occur under atmospheric pressure, leading to the formation of alpha-pinene oxide .

Molecular Structure Analysis

The molecular structure of alpha-pinene oxide is characterized by the presence of an epoxide group, which is a three-membered cyclic ether. This epoxide group is a key feature that allows the molecule to undergo various chemical reactions. The structure of alpha-pinene oxide has been studied in detail through the purification and characterization of enzymes like alpha-pinene oxide lyase from Nocardia sp. strain P18.3, which cleaves the epoxide to form other compounds .

Chemical Reactions Analysis

Alpha-pinene oxide is involved in several chemical reactions. It is a substrate for enzymes such as alpha-pinene oxide lyase, which cleaves the epoxide ring to form cis-2-methyl-5-isopropylhexa-2,5-dienal . The reaction mechanism proposed for this enzyme involves a concerted reaction that cleaves both rings of the bicyclic structure of alpha-pinene oxide . In the atmosphere, alpha-pinene can react with chlorine atoms to form highly oxygenated organic molecules (HOMs), which contribute to secondary organic aerosol (SOA) formation .

Physical and Chemical Properties Analysis

Alpha-pinene oxide's physical and chemical properties are influenced by its functional groups and molecular structure. It is a reactive intermediate that can be quantified in biological samples such as rodent blood and mammary gland tissue . The stability of alpha-pinene oxide in various conditions, such as frozen storage, has been demonstrated, which is important for toxicological studies . The compound's reactivity also plays a role in atmospheric chemistry, where it can participate in the formation of aerosols .

Scientific Research Applications

Analytical Method Development

  • Alpha-pinene oxide is a metabolite of alpha-pinene in rodents, and research has focused on developing and validating analytical methods for its quantitation in rodent blood and mammary glands. These methods support studies investigating the toxicity and toxicokinetic behavior of alpha-pinene (R. Fernando et al., 2021).

Bacterial Metabolism

  • Alpha-pinene oxide plays a role in the bacterial degradation of alpha-pinene. It is metabolized by bacteria like Nocardia sp. and Pseudomonas strains. Research in this area includes studying the enzymes involved in the breakdown of alpha-pinene oxide, such as alpha-pinene oxide lyase (E. Griffiths et al., 1987).

Anti-Inflammatory Activity

  • Studies have indicated that alpha-pinene exhibits anti-inflammatory activity. It acts through the suppression of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway in mouse peritoneal macrophages (Dae‐Seung Kim et al., 2015).

Allelopathic Effects

  • Alpha-pinene has been studied for its allelopathic effects, particularly its growth-inhibitory activity on plant roots. It causes oxidative stress in root tissues, as indicated by increased lipid peroxidation and antioxidant enzyme levels (H. Singh et al., 2006).

Protective Effects in Cells

  • Alpha-pinene has been shown to have protective effects against cytotoxicity caused by aspirin in IEC-6 cells, suggesting its potential as a protective agent against certain types of cell damage (H. Bouzenna et al., 2017).

Catalytic Applications

  • The compound has been used in studies involving catalytic applications, such as the selective preparation of compounds like trans-carveol, which are valuable in various industries including fragrances, food flavoring, and pharmaceuticals (M. Štekrová et al., 2015).

Metabolic Studies

  • Alpha-pinene oxide's conversion in rat liver and insect microsomal fractions has been researched, providing insights into the metabolic pathways of this compound in different organisms (Robert A. White et al., 1979).

Molecular Recognition and Oxidation

  • Research on molecular recognition in alpha-pinene oxidation by cytochrome P450cam has been conducted, exploring the potential for enzymatic oxidation of alpha-pinene into valuable derivatives (S. Bell et al., 2002).

Safety And Hazards

Alpha-pinene oxide is flammable and harmful if swallowed. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation, and it may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects .

Future Directions

The sustainable utilization of waste biomass-derived α-pinene is beneficial, as it decreases waste and maintains CO2 neutrality . The oxidation of α-pinene generates many valuable products, such as α-pinene oxide, verbenol, and verbenone, which are important intermediates in many processes and have many applications .

properties

IUPAC Name

2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane
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InChI

InChI=1S/C10H16O/c1-9(2)6-4-7(9)10(3)8(5-6)11-10/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFUSWIGRKFAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C3(C(C2)O3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5051781
Record name alpha-Pinene oxide
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Molecular Weight

152.23 g/mol
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Physical Description

Solid
Record name Alpha-Pinene-oxide
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Product Name

alpha-Pinene oxide

CAS RN

1686-14-2, 74525-43-2
Record name α-Pinene oxide
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Record name 2-Pinene oxide
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Record name alpha-Pinene-oxide
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Record name 2,3-Epoxypinane
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Record name 3-Oxatricyclo[4.1.1.02,4]octane, 2,7,7-trimethyl-
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Record name 2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane
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Record name Alpha-Pinene-oxide
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

in a first stage, epoxidizing α-pinene with a 15-30% solution of perbenzoic acid in chloroform at a temperature between -1° C. and -10° C. to obtain α-pinene epoxide
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Synthesis routes and methods II

Procedure details

550 ml of a 23.3% (151 g) chloroform solution of 100% perbenzoic acid, are loaded into a glass reactor vessel of 2 l capacity, externally cooled to -15° C. Over a period of around 2 hours 150 g of 95% α-pinene are dripped in, maintaining the temperature between -5° C. and -2° C. The solution is then stirred for 1 hour, lowering the temperature to -10° C. At this temperature the perbenzoic acid which has precipitated out is filtered off. The chloroform solution obtained is washed with a small quantity of a 20% alkaline solution of sodium carbonate (Ha2CO3), in order to eliminate the contained residual benzoic acid. The process is then completed as in example 2a.
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Synthesis routes and methods III

Procedure details

2.1 mL of methylacetoacetate (20 mmol) and 1.8 mL of n-butanol (20 mmol) were added into 20 mL of toluene and stirred at 30° C. and 400 rpm for 15 minutes. 155 mg of the catalyst (FerlipaseCB(7) polymer beads) prepared in (2) was added into the mixture to initiate reaction. A clear liquid sample was periodically sampled and analyzed using gas chromatography to identify n-butyl acetoacetate, which was the reaction product.
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20 mL
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Synthesis routes and methods IV

Procedure details

48 ml of n-butanol (525 millimols), 152 ml of alpha-pinene (975 millimols), 1.15 ml of pyridine (14 millimols) and 807 mg of SeO2 (7.3 millimols) are introduced successively into a reactor similar to that of Example 1. The Florentine receiver itself contains 25 ml of n-butanol (273 millimols). After the reaction mixture has been heated to a temperature of 323 K., 10 ml of 84% strength H2O2 (340 millimols) are introduced over a period of 25 minutes. After the reaction has been left to continue for a further 39 minutes, the alpha-pinene oxide formed is determined by gas chromatography: 292 millimols.
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48 mL
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152 mL
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1.15 mL
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SeO2
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807 mg
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25 mL
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Synthesis routes and methods V

Procedure details

To a mechanically stirred solution of α-pinene (0.01 mol), dodecane (0.001 mol), urea (0.208 mol), sodium bicarbonate (0.003 mol) and manganese sulphate (0.1 mmol) in 10.0 ml of water and 30 ml acetonitrile at 25° C. is added 30% aqueous hydrogen peroxide (0.4 mol) in three equal portions over a period of 3 hours. After 6 hours the reaction mixture was extracted with 4×5 ml diethyl ether. The combined organic layer was dried over anhydrous sodium sulphate. Removal of solvent yielded α-pinene oxide in 85% yield with selectivity 93%.
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0.208 mol
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0.4 mol
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10 mL
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30 mL
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0.1 mmol
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Yield
85%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 6
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Citations

For This Compound
276
Citations
ET Griffiths, SM Bociek, PC Harries… - Journal of …, 1987 - Am Soc Microbiol
… lag, alpha-pinene, alpha-pinene oxide (epoxide), and the cis … a rapid decyclization of alpha-pinene oxide, in the absence of … The distribution of the alpha-pinene oxide lyase in alpha-…
Number of citations: 69 journals.asm.org
ET Griffiths, PC Harries, R Jeffcoat… - Journal of …, 1987 - Am Soc Microbiol
alpha-Pinene oxide is an intermediate in the degradation of alpha-pinene by Nocardia sp. … a broad pH activity range, a Km for alpha-pinene oxide of 9 microM, and a turnover number of …
Number of citations: 53 journals.asm.org
Y Zhi, X Shan, S Shan, Q Jia, Y Ni, G Zeng - Journal of CO2 Utilization, 2017 - Elsevier
… of alpha-pinene oxide: δ 0.6–0.8 [3H, CH 3 (j, k)], 1.0 [2H, CH 2 (e)], 1.62 [1H, CH (i)], 1.80 [1H, CH (f)], 2.4 [3H, CH 3 (g)]; indicating that the content of the alpha-pinene oxide unit …
Number of citations: 6 www.sciencedirect.com
RA Fernando, TR Fennell, SL Watson… - Journal of Analytical …, 2022 - academic.oup.com
Alpha-pinene is a monoterpene found in the oil of coniferous trees and has a wide variety of applications. Alpha-pinene oxide (APO) is a potential reactive metabolite of alpha-pinene in …
Number of citations: 2 academic.oup.com
S Waidyanatha, SR Black, KL Witt, TR Fennell… - Xenobiotica, 2022 - Taylor & Francis
α-Pinene caused a concentration-responsive increase in bladder hyperplasia and decrease in sperm counts in rodents following inhalation exposure. Additionally, it formed a …
Number of citations: 2 www.tandfonline.com
S Waidyanatha, M Hackett, SR Black, MD Stout… - Toxicology and applied …, 2021 - Elsevier
The toxicokinetic behavior of α-pinene and its potential reactive metabolite, α-pinene oxide, was investigated following whole body inhalation exposure to 50 and 100 ppm α-pinene in …
Number of citations: 2 www.sciencedirect.com
DBRA DE SILVA - 2004 - core.ac.uk
Hexagonal aluminosilicate mesostructures were prepared from nanoclustered zeolite Y (MSU-SHY, Si/Al ratio of 25, 50 and 70) and zeolite beta seeds (MSUS (BEA), Si/Al= 67). For …
Number of citations: 1 core.ac.uk
P Mäki-Arvela, N Shcherban, C Lozachmeur, V Russo… - Catalysis Letters, 2019 - Springer
Kinetics and thermodynamics of $$\alpha$$ α -pinene oxide isomerization was investigated both theoretically and experimentally in different solvents in the temperature range of 50–…
Number of citations: 15 link.springer.com
E Hettiarachchi, VH Grassian - The Journal of Physical Chemistry …, 2022 - ACS Publications
Organonitrates (ON) are important components of secondary organic aerosols (SOAs). α-Pinene (C 10 H 16 ), the most abundant monoterpene in the troposphere, is a precursor for the …
Number of citations: 8 pubs.acs.org
JJ Ritter, KL Russell - Journal of the American Chemical Society, 1936 - ACS Publications
… identical with that obtainable directly from alphapinene oxide by the action of the same reagent. The products of the action of a series of Grignard reagents upon alpha-pinene oxide …
Number of citations: 7 pubs.acs.org

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